![molecular formula C20H15F3N4O B4539324 3-(2-methoxyphenyl)-2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4539324.png)
3-(2-methoxyphenyl)-2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives can be achieved through several methods, including the cyclocondensation reaction of β-enaminones with NH-3-aminopyrazoles followed by formylation, under conditions that may involve ultrasound irradiation or microwave-assisted processes to enhance yield and reaction speed (Castillo, Tigreros, & Portilla, 2018). These methods provide a versatile and efficient approach to synthesize a wide array of pyrazolo[1,5-a]pyrimidine derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine compounds is characterized by the coplanarity of the pyrazole and pyrimidine rings, which is crucial for their biological activity. X-ray crystallography studies have been conducted to determine the crystal structure of these compounds, providing detailed insights into their molecular geometry and intermolecular interactions (Li, Ming, Guo, & Wei-Si, 2006). These structural analyses are essential for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and versatility as synthetic intermediates. These reactions include N-alkylation, which can be solvent-controlled and site-selective, allowing for precise modifications of the compound's structure to achieve desired properties or biological activities (Bookser, Weinhouse, & Burns, 2018). Such reactions expand the utility of these compounds in medicinal chemistry and drug design.
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are crucial for the compound's application in drug formulation and delivery. Detailed structural analysis through X-ray crystallography provides insights into the compound's crystal packing and intermolecular interactions, which are essential for predicting and optimizing its physical behavior (Chernyshev, Yatsenko, & Tafeenko, 1999).
properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-12-18(14-5-3-4-6-16(14)28-2)19-25-15(13-7-9-24-10-8-13)11-17(20(21,22)23)27(19)26-12/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYUVVOYXFQNKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3OC)C4=CC=NC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-2-methyl-5-(pyridin-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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